molecular formula C13H19Cl2NO B1423956 3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride CAS No. 1219971-86-4

3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride

Cat. No. B1423956
CAS RN: 1219971-86-4
M. Wt: 276.2 g/mol
InChI Key: XNSWCSKIJJESTC-UHFFFAOYSA-N
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Description

“3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1219971-86-4. It has a molecular weight of 276.21 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18ClNO.ClH/c1-9-6-12(7-10(2)13(9)14)16-11-4-3-5-15-8-11;/h6-7,11,15H,3-5,8H2,1-2H3;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 276.21 . More detailed physical and chemical properties were not available in the sources I found.

Scientific Research Applications

  • Herbicidal Applications : A study by Andrea et al. (1990) explored the biological properties of dimethyl 2-methyl-5-(chloropyridin-2-yl)pyrrole-3,4-dicarboxylates, which are structurally related to the compound . Their research highlighted the impact of molecular conformation and intramolecular hydrogen bonding on the herbicidal efficacy of these compounds.

  • Chemical Synthesis and Industrial Applications : Żmigrodzka et al. (2022) in their paper highlighted the synthesis and potential industrial applications of pyrrolidine compounds, including their use as dyes or agrochemical substances. This study, available in Scientiae Radices, emphasizes the versatility of pyrrolidine derivatives in various industrial applications.

  • Potential Pesticides : Olszewska et al. (2011) discussed the characterization of N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, including the compound , and their potential as pesticides. The study, published in Powder Diffraction, presented experimental data supporting their use in pest control.

  • Antimicrobial Activity : Nural et al. (2018) synthesized a novel bicyclic compound fused to pyrrolidine, which showed antimicrobial activity against various bacterial strains. Their research, detailed in the Journal of Molecular Structure, contributes to the understanding of pyrrolidine derivatives in antimicrobial applications.

  • Chemical Oxidation-Enzymatic Reduction in Catalysis : Busto et al. (2006) explored the enantioselective synthesis of 4-(dimethylamino)pyridines through chemical oxidation and enzymatic reduction, highlighting the role of pyrrolidine derivatives in asymmetric catalysis. The findings are available in Advanced Synthesis & Catalysis.

Mechanism of Action

The mechanism of action for this compound is not specified in the sources I found. It’s possible that it could be used in proteomics research , but further details would require more specific information or research.

Safety and Hazards

The compound is labeled as an irritant . For more detailed safety information, it would be best to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Future Directions

As for future directions, it’s hard to say without more specific information about the intended use or research context for this compound. It could potentially be used in various areas of chemical research, depending on its properties and reactivity .

properties

IUPAC Name

3-[(4-chloro-3,5-dimethylphenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO.ClH/c1-9-5-12(6-10(2)13(9)14)16-8-11-3-4-15-7-11;/h5-6,11,15H,3-4,7-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSWCSKIJJESTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride

CAS RN

1219971-86-4
Record name Pyrrolidine, 3-[(4-chloro-3,5-dimethylphenoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219971-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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